molecular formula C17H12O4 B1206027 4-oxo-3-phenyl-4H-chromen-7-yl acetate

4-oxo-3-phenyl-4H-chromen-7-yl acetate

Cat. No.: B1206027
M. Wt: 280.27 g/mol
InChI Key: WFVAMCNYBITPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Taxonomic Position

4-Oxo-3-phenyl-4H-chromen-7-yl acetate (C₁₈H₁₄O₄, molecular weight: 294.3 g/mol) features a chromone backbone (benzopyran-4-one) with a phenyl group at position 3 and an acetate ester at position 7. The IUPAC name, (8-methyl-4-oxo-3-phenylchromen-7-yl) acetate, reflects its substitution pattern (Figure 1). X-ray crystallography confirms a planar chromone core with intramolecular hydrogen bonding between C(4)=O and C(5)-OH groups.

Table 1: Key structural and physicochemical properties

Property Value Source
Molecular formula C₁₈H₁₄O₄
Molecular weight 294.3 g/mol
IUPAC name (8-methyl-4-oxo-3-phenylchromen-7-yl) acetate
Melting point Not reported
Boiling point 448.7±45.0 °C (at 760 mmHg)
Density 1.3±0.1 g/cm³

Taxonomically, it belongs to the chromone family, a subclass of flavonoids characterized by a benzopyran-4-one scaffold. Its structural distinction lies in the 3-phenyl and 7-acetoxy substituents, which influence electronic distribution and biological activity.

Historical Context in Heterocyclic Chemistry

Chromones were first synthesized in the early 20th century via the Kostanecki-Robinson method, involving cyclization of 2'-hydroxyacetophenones. The introduction of this compound represents a modernization of these protocols, leveraging Vilsmeier-Haack formylation and esterification techniques. Early studies focused on chromones' natural occurrence (e.g., in Eucryphia cordifolia), but synthetic derivatives like this compound gained prominence in the 2000s for their pharmacological potential.

Relationship to Chromone and Coumarin Derivatives

Chromones and coumarins are structural isomers, differing in ketone position (C4 vs. C2). While coumarins exhibit anticoagulant properties, chromones like this compound are explored for kinase inhibition and antioxidant activity. The acetate group enhances lipophilicity, improving membrane permeability compared to hydroxylated analogs.

Table 2: Comparative analysis with related heterocycles

Feature Chromones Coumarins
Core structure Benzopyran-4-one Benzopyran-2-one
Bioactivity MAO-B inhibition, antioxidant Anticoagulant, antifungal
Synthetic routes Vilsmeier-Haack, Claisen condensation Pechmann condensation

Significance in Organic Chemistry Research

This compound is a model substrate for studying:

  • Domino annulations : Its electron-deficient C3 position participates in asymmetric cycloadditions to form polycyclic chromanones.
  • Drug design : The 3-phenyl group stabilizes π-stacking interactions with aromatic residues in enzyme active sites (e.g., MAO-B).
  • Material science : Cyclotriluteolin analogs derived from similar chromones self-assemble into hydrophobic channels, suggesting applications in covalent organic frameworks (COFs).

Recent advancements include microwave-assisted synthesis (70–90% yield) and computational studies predicting regioselectivity in radical coupling reactions.

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) acetate

InChI

InChI=1S/C17H12O4/c1-11(18)21-13-7-8-14-16(9-13)20-10-15(17(14)19)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WFVAMCNYBITPBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate
  • Molecular Formula : C₁₇H₁₁Cl₂O₅
  • Key Features: Replaces the phenyl group with a 2,4-dichlorophenoxy moiety.
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • Molecular Formula : C₁₉H₁₆O₅ (MW: 324.33 g/mol)
  • Key Features : Adds a methoxy group to the phenyl ring and a methyl group at position 2.

Ester Group Modifications at Position 7

Hydroxy-acetic acid 4-oxo-3-phenyl-4H-chromen-7-yl ester
  • Molecular Formula : C₁₇H₁₂O₅ (MW: 296.28 g/mol)
  • Key Features : Replaces the acetyl group with a hydroxy-acetic acid ester.
  • Impact : Introduces a hydroxyl group, enhancing solubility but possibly reducing metabolic stability .
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate
  • Molecular Formula : C₁₉H₁₆O₅ (MW: 324.33 g/mol)
  • Key Features : Ethyloxyacetate substituent.
  • Impact : Increased lipophilicity may improve blood-brain barrier penetration .

Trifluoromethyl and Phenoxy Derivatives

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • Molecular Formula : C₁₈H₁₁F₃O₅
  • Key Features: Trifluoromethyl group at position 2 and phenoxy at position 3.
  • Impact : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, making it a candidate for enzyme inhibition .

Anticancer Activity

  • Trimethoxyphenyl-4H-chromen analogs (e.g., ) show potent anticancer effects via apoptosis induction and kinase modulation. The phenyl group in 4-oxo-3-phenyl-4H-chromen-7-yl acetate may lack the electron-donating methoxy groups critical for kinase inhibition .
  • Dichlorophenoxy analogs exhibit enhanced cytotoxicity due to chlorine’s electronegativity, which stabilizes DNA adducts .

G-Quadruplex DNA Binding

  • Chromenes with bulkier substituents (e.g., trifluoromethyl or dichlorophenoxy) show stronger telomeric G-quadruplex stabilization, a mechanism absent in the simpler phenyl variant .

Physicochemical Properties and Pharmacokinetics

Compound Molecular Weight LogP* Solubility (mg/mL)
This compound 296.28 2.1 0.15
3-(4-Methoxyphenyl)-2-methyl analog 324.33 2.8 0.08
Dichlorophenoxy analog 381.18 3.5 0.03
Hydroxy-acetic acid ester 296.28 1.5 0.25

*Estimated using substituent contributions. Higher LogP indicates greater lipophilicity.

Preparation Methods

Direct Acetylation of 7-Hydroxy-3-Phenylchromen-4-One

The most efficient method involves the acetylation of 7-hydroxy-3-phenylchromen-4-one using acetic anhydride as the acylating agent. This single-step reaction proceeds via nucleophilic substitution at the 7-hydroxyl group, facilitated by basic or acidic catalysts.

Procedure :

  • Reactants : 7-hydroxy-3-phenylchromen-4-one (1.0 equiv), acetic anhydride (2.5 equiv).

  • Catalyst : Potassium acetate (0.2 equiv) or pyridine (1.5 equiv).

  • Conditions : Reflux in anhydrous toluene at 110°C for 6–8 hours.

  • Workup : The mixture is cooled, diluted with ice water, and neutralized with dilute HCl. The precipitate is filtered and recrystallized from ethanol.

Yield : 72–78%.

Mechanism :
The reaction follows an acid-catalyzed esterification mechanism. The hydroxyl group at the 7-position attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. Subsequent elimination of acetate yields the acetylated product.

Multi-Step Synthesis from Precursor Compounds

For laboratories lacking access to 7-hydroxy-3-phenylchromen-4-one, a multi-step synthesis from simpler precursors is employed.

Step 1: Synthesis of 7-Hydroxy-3-Phenylchromen-4-One

  • Reactants : 2',4'-dihydroxyacetophenone (1.0 equiv), benzaldehyde (1.2 equiv).

  • Conditions : Claisen-Schmidt condensation in ethanol with 10% NaOH at 80°C for 12 hours.

  • Intermediate : 3-phenyl-7-hydroxychromen-4-one (yield: 65–70%).

Step 2: Acetylation
Identical to Section 1.1.

Overall Yield : 47–55% (two-step process).

Reaction Conditions and Optimization

Catalytic Systems

Catalyst selection significantly impacts reaction efficiency:

Catalyst Reaction Time (h) Yield (%) Purity (%)
Potassium acetate87898
Pyridine67295
DMAP46897

Data sourced from.

Pyridine accelerates the reaction but may reduce yield due to side reactions. DMAP (4-dimethylaminopyridine) offers a balance between speed and efficiency, though it is costlier.

Solvent Effects

Polar aprotic solvents (e.g., toluene, DMF) enhance reaction rates by stabilizing the transition state. Ethanol, though less effective, is preferred for eco-friendly synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃CO), 6.90–7.50 (m, 8H, aromatic), 8.10 (s, 1H, chromenone H-5).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O chromenone).

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) confirms >98% purity, with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Scaling up requires:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to minimize environmental impact.

Comparative Analysis of Methodologies

Parameter Direct Acetylation Multi-Step Synthesis
Yield (%)72–7847–55
CostLowHigh
ScalabilityExcellentModerate
Purity (%)9895

The direct method is preferred for industrial applications due to its simplicity and cost-effectiveness.

Q & A

Q. What are the established synthetic routes for 4-oxo-3-phenyl-4H-chromen-7-yl acetate?

The synthesis typically involves a multi-step process starting with the formation of the chromenone core. A common method includes:

  • Step 1 : Condensation of 3-hydroxyacetophenone with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the chromen-4-one scaffold .
  • Step 2 : Acetylation of the hydroxyl group at the 7-position using acetic anhydride or acetyl chloride under reflux conditions . Key reagents and conditions (e.g., solvent, temperature) must be optimized to avoid side reactions such as over-acetylation or ring-opening.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns (e.g., acetyl group at C7, phenyl at C3) .
  • MS : High-resolution mass spectrometry validates the molecular formula (C17 _{17}H12 _{12}O4 _4) .
    • Crystallography :
      Single-crystal X-ray diffraction (e.g., using SHELX software) resolves the planar chromenone core and intermolecular interactions like π–π stacking. Disorder in methyl groups or substituents may require refinement with partial occupancy models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Variables to test :
  • Catalysts : Use Lewis acids (e.g., BF3 _3-Et2 _2O) to enhance cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature : Controlled reflux (e.g., 80–100°C) minimizes decomposition .
    • Analytical validation :
      Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Conflicting data may arise from assay variability or structural analogs. Mitigation approaches include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) studies : Compare derivatives (e.g., 6-ethyl or trifluoromethyl-substituted analogs) to isolate functional group contributions .
  • Mechanistic studies : Probe enzyme inhibition (e.g., COX or AChE) via kinetic assays to validate target specificity .

Q. How can crystallographic disorder in structural analysis be addressed?

  • Refinement protocols : Use SHELXL to model disorder (e.g., rotating acetyl groups) with split positions and restrained displacement parameters .
  • Validation tools : Employ PLATON or Mercury to check for missed symmetry or hydrogen bonding networks .
  • Temperature effects : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Methodological Guidance

Q. What computational methods predict the compound’s reactivity and interactions?

  • Docking studies : Use AutoDock Vina to model binding to biological targets (e.g., COX-2) based on the acetyl group’s electron-withdrawing effects .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • Lipophilicity : Introduce trifluoromethyl groups (logP ~2.5) to improve membrane permeability .
  • Metabolic stability : Replace ester groups (e.g., acetate) with carbamates to reduce hydrolysis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-oxo-3-phenyl-4H-chromen-7-yl acetate
Reactant of Route 2
Reactant of Route 2
4-oxo-3-phenyl-4H-chromen-7-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.